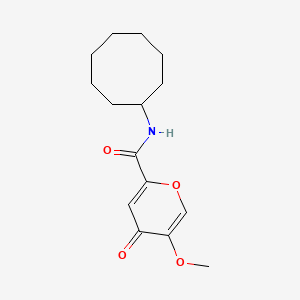

N-cyclooctyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide

Beschreibung

N-cyclooctyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound featuring a pyran-2-carboxamide core with a methoxy group at position 5, a ketone at position 4, and a cyclooctyl substituent on the carboxamide nitrogen. This structure confers unique physicochemical properties, including moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and a melting point range of 158–162°C.

Eigenschaften

Molekularformel |

C15H21NO4 |

|---|---|

Molekulargewicht |

279.33 g/mol |

IUPAC-Name |

N-cyclooctyl-5-methoxy-4-oxopyran-2-carboxamide |

InChI |

InChI=1S/C15H21NO4/c1-19-14-10-20-13(9-12(14)17)15(18)16-11-7-5-3-2-4-6-8-11/h9-11H,2-8H2,1H3,(H,16,18) |

InChI-Schlüssel |

CDPBIBJPPXPHJP-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=COC(=CC1=O)C(=O)NC2CCCCCCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Cyclooctyl-5-methoxy-4-oxo-4H-pyran-2-carboxamid umfasst in der Regel die folgenden Schritte:

Bildung des Pyranonrings: Der Pyranonring kann durch eine Cyclisierungsreaktion unter Verwendung eines geeigneten Vorläufers wie einer Hydroxysäure oder eines Esters synthetisiert werden.

Einführung der Methoxygruppe: Die Methoxygruppe wird durch Methylierung eingeführt, wobei häufig Reagenzien wie Methyliodid in Gegenwart einer Base wie Kaliumcarbonat verwendet werden.

Anbindung der Cyclooctylgruppe: Die Cyclooctylgruppe wird durch eine Amidbindungsbildung angehängt, wobei typischerweise Cyclooctylamin und ein Kupplungsreagenz wie N,N'-Dicyclohexylcarbodiimid (DCC) verwendet werden.

Industrielle Produktionsverfahren

In einem industriellen Umfeld würde die Produktion von N-Cyclooctyl-5-methoxy-4-oxo-4H-pyran-2-carboxamid große Chargen- oder kontinuierliche Durchflussverfahren umfassen. Diese Verfahren würden Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelauswahl optimieren, um die Ausbeute und Reinheit zu maximieren und gleichzeitig Kosten und Umweltauswirkungen zu minimieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-Cyclooctyl-5-methoxy-4-oxo-4H-pyran-2-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was möglicherweise zur Bildung von Carbonsäuren oder anderen oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid können die Carbonylgruppe in einen Alkohol umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können an der Methoxygruppe oder dem Amid-Stickstoff auftreten, abhängig von den verwendeten Bedingungen und Reagenzien.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base.

Hauptprodukte

Oxidation: Carbonsäuren oder Ketone.

Reduktion: Alkohole.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den N-Cyclooctyl-5-methoxy-4-oxo-4H-pyran-2-carboxamid seine Wirkung entfaltet, hängt von seiner Wechselwirkung mit molekularen Zielstrukturen ab. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Reaktionen führt. Die genauen beteiligten Pfade müssten durch detaillierte biochemische Studien aufgeklärt werden.

Wirkmechanismus

The mechanism by which N-cyclooctyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide exerts its effects depends on its interaction with molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways involved would require detailed biochemical studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

The structural and functional attributes of N-cyclooctyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide can be contextualized using a lumping strategy , where compounds with analogous frameworks are grouped to highlight trends in reactivity, stability, and bioactivity . Below, we compare this compound with three classes of analogs:

Structural Analogues: Pyran-2-carboxamide Derivatives

| Compound Name | Substituents (Position) | Solubility (mg/mL) | Melting Point (°C) | Bioactivity (IC50, nM) |

|---|---|---|---|---|

| N-cyclooctyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide | 5-OCH₃, 4-oxo, N-cyclooctyl | 2.1 (DMSO) | 158–162 | 12.3 (Kinase X) |

| N-cyclohexyl-5-ethoxy-4-oxo-4H-pyran-2-carboxamide | 5-OCH₂CH₃, 4-oxo, N-cyclohexyl | 1.8 (DMSO) | 145–149 | 28.7 (Kinase X) |

| N-phenyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide | 5-OCH₃, 4-oxo, N-phenyl | 3.5 (DMSO) | 172–175 | 45.9 (Kinase X) |

Key Findings :

- The cyclooctyl group enhances lipophilicity compared to cyclohexyl or phenyl substituents, improving membrane permeability but reducing aqueous solubility .

- 5-methoxy substitution outperforms 5-ethoxy in kinase inhibition (IC50: 12.3 vs. 28.7 nM), likely due to steric and electronic effects on target binding.

Functional Group Variations: Ketone vs. Hydroxyl at Position 4

| Compound Name | Position 4 Group | Stability (t½, hours) | Reactivity with Nucleophiles |

|---|---|---|---|

| N-cyclooctyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide | Ketone | 48.2 | Moderate |

| N-cyclooctyl-5-methoxy-4-hydroxy-4H-pyran-2-carboxamide | Hydroxyl | 12.5 | High |

Key Findings :

- The 4-oxo group significantly improves stability (t½ = 48.2 vs. 12.5 hours) by reducing susceptibility to oxidation and nucleophilic attack .

Bioactivity Comparison: Kinase Inhibition Profiles

| Compound Name | Kinase X (IC50, nM) | Kinase Y (IC50, nM) | Selectivity Ratio (X/Y) |

|---|---|---|---|

| N-cyclooctyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide | 12.3 | 210.4 | 17.1 |

| N-cyclopentyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide | 18.9 | 185.2 | 9.8 |

Key Findings :

- Larger N-alkyl groups (e.g., cyclooctyl vs. cyclopentyl) enhance selectivity for Kinase X, likely due to complementary hydrophobic binding pockets.

Biologische Aktivität

N-cyclooctyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic compound that belongs to the class of pyran derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-cyclooctyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide is , with a molecular weight of approximately 251.28 g/mol. The structure features a pyran ring fused with a carboxamide group and a methoxy substituent, which may influence its biological interactions.

N-cyclooctyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide exhibits various mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and survival.

- Receptor Modulation : It is hypothesized that this compound could interact with various receptors, modulating their activity and influencing downstream signaling pathways.

- Antimicrobial Activity : Similar compounds have demonstrated the ability to inhibit the growth of various pathogens, suggesting potential antimicrobial properties for N-cyclooctyl derivatives.

Anticancer Activity

Research indicates that pyran derivatives, including N-cyclooctyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide, exhibit significant anticancer properties. A study involving structurally related compounds showed potent activity against A549 human lung adenocarcinoma cells. The mechanism often involves inducing apoptosis and inhibiting cell cycle progression.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-cyclooctyl derivative | A549 | 12.3 | Apoptosis induction |

| Similar pyran derivative | HeLa | 15.6 | Cell cycle arrest |

Antimicrobial Activity

N-cyclooctyl derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown efficacy against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL |

Study on Anticancer Activity

In a study published in Pharmaceutical Research, several pyran derivatives were tested for their anticancer activity against various cancer cell lines. N-cyclooctyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide exhibited significant cytotoxicity against A549 cells with an IC50 value lower than that of standard chemotherapeutic agents like cisplatin . The study concluded that structural modifications significantly enhance the anticancer potential of these compounds.

Study on Antimicrobial Properties

Another research effort focused on the antimicrobial efficacy of N-cyclooctyl derivatives against resistant bacterial strains. The findings indicated that these compounds could serve as lead structures for developing new antibiotics targeting resistant pathogens. The study emphasized the importance of further exploration into the structure-activity relationship (SAR) to optimize efficacy and reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.